

dezapelisib dissolution protocol

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Compound Focus: Dezapelisib

CAS No.: 1262440-25-4

Cat. No.: S525808

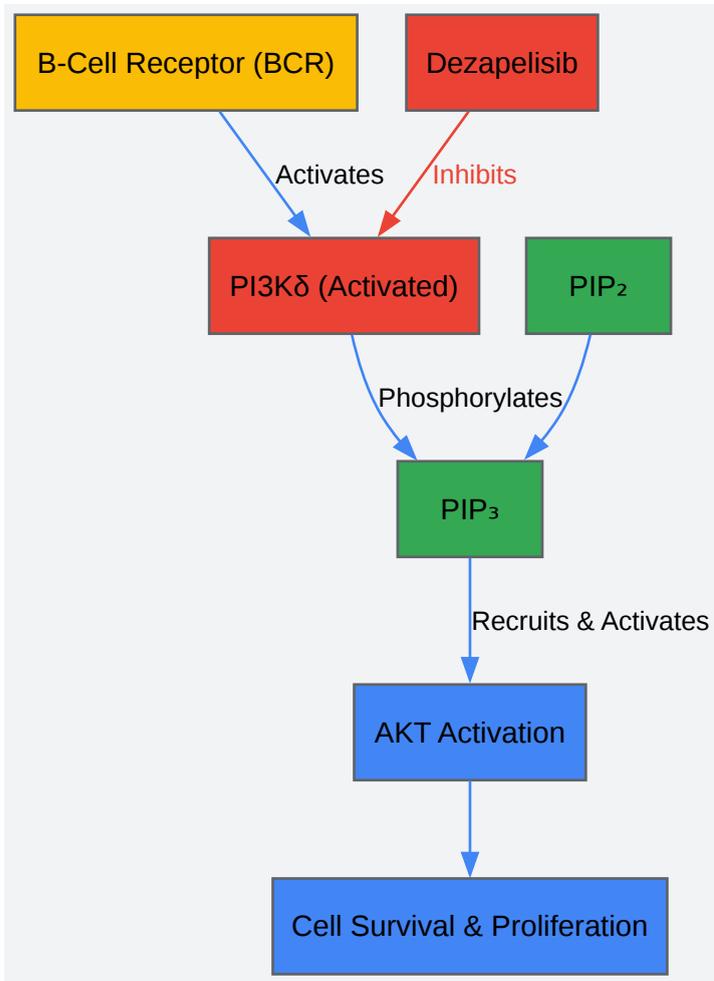
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Introduction to Dezapelisib

Dezapelisib is an investigational small molecule drug classified as a phosphoinositide 3-kinase (PI3K) inhibitor. It specifically targets the delta isoform (PI3K δ /PIK3CD) of the enzyme [1]. As of the latest data, **dezapelisib** remains in clinical trials for hematological malignancies, including relapsed/refractory Hodgkin Lymphoma and B-cell malignancies [1]. Its molecular formula is C₂₀H₁₆FN₇OS with an average molecular weight of 421.45 g/mol [1] [2].

Mechanism of Action

Dezapelisib exerts its therapeutic effect by inhibiting the PI3K δ isoform, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling and tumor microenvironment interactions [1]. The following diagram illustrates this mechanism:



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Proposed Dezapelisib Dissolution Protocol

Since no official dissolution protocol exists for **dezapelisib**, this proposed methodology adapts established practices for similar Biopharmaceutics Classification System (BCS) Class II/IV compounds.

Physicochemical Properties

*Table 1: Key Physicochemical Properties of **Dezapelisib** [1]*

Property	Value	Relevance to Dissolution
Molecular Formula	C ₂₀ H ₁₆ FN ₇ OS	Determines molecular structure and interactions
Molecular Weight	421.45 g/mol	Affects diffusion rates
Water Solubility	0.031 mg/mL (Predicted)	Indicates poor solubility; requires biorelevant media
LogP	2.64-2.76 (Predicted)	Suggests high lipophilicity
Hydrogen Bond Acceptors	6	Influences solubility in aqueous media
Rotatable Bonds	4	Affects molecular flexibility

Recommended Dissolution Conditions

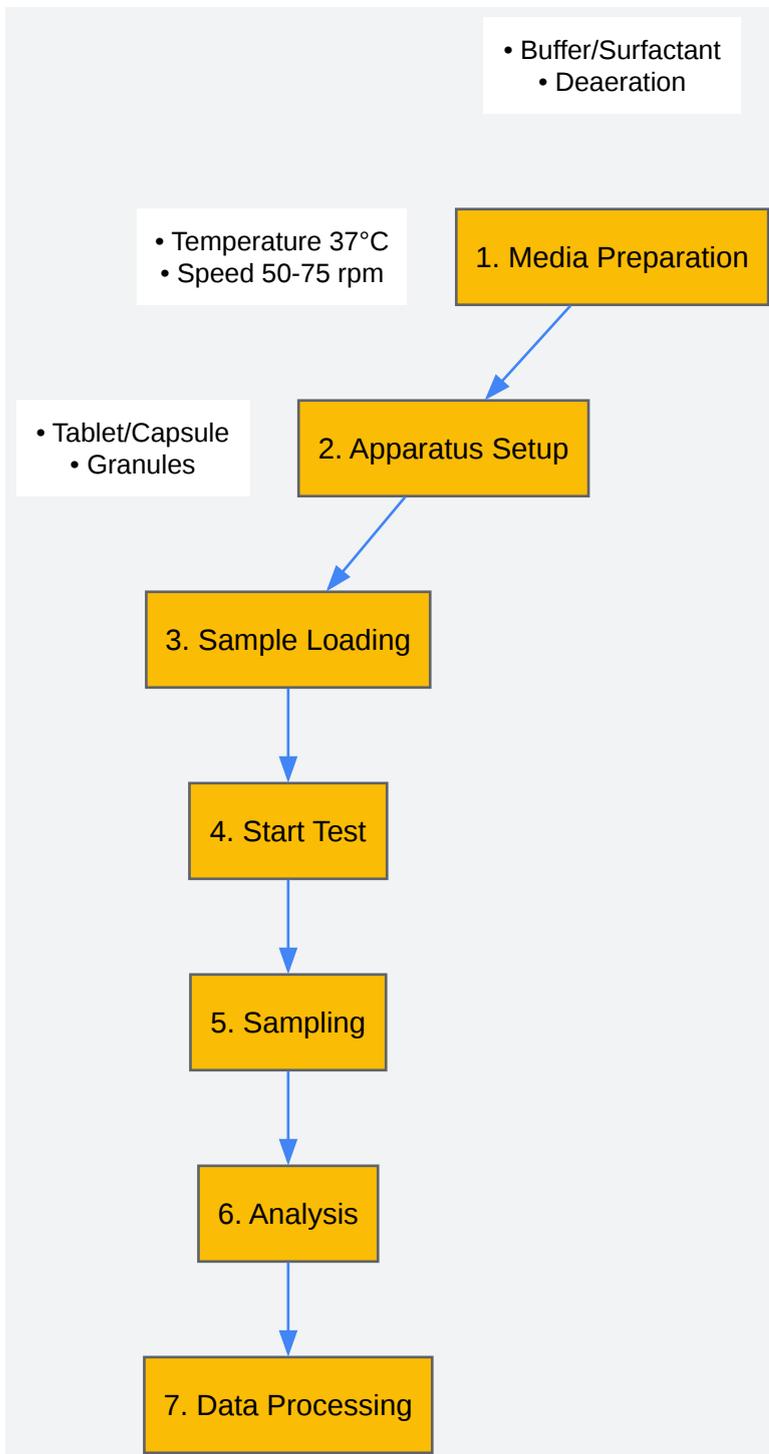
Table 2: Proposed Dissolution Parameters for **Dezapelisib**

| **Parameter** | **Condition 1** (QC Method) | **Condition 2** (Biorelevant) | | :--- | :--- | :--- | | **Apparatus** | USP I (Basket) | USP II (Paddle) | | **Rotation Speed** | 50-75 rpm | 50-75 rpm | | **Media Volume** | 500-900 mL | 500 mL | | **Dissolution Media** | pH 6.8 phosphate buffer

- 0.5-1.0% SLS | FaSSIF (Fasted State) or FeSSIF (Fed State) | | **Temperature** | 37.0 ± 0.5°C | 37.0 ± 0.5°C | | **Sampling Time Points** | 10, 15, 20, 30, 45, 60, 90, 120 min | 5, 10, 15, 20, 30, 45, 60, 90, 120 min | | **Analytical Method** | UV-Vis at λ-max ~260-280 nm | UV-Vis at λ-max ~260-280 nm |

Experimental Workflow

The following diagram outlines the complete dissolution testing workflow:



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Detailed Methodology

Media Preparation:

- **Surfactant-Containing Media:** Dissolve appropriate amount of sodium lauryl sulfate (SLS) in pH 6.8 phosphate buffer to achieve concentration of 0.5-1.0% w/v. Dissolution media should be deaerated prior to use by heating to 37°C while applying vacuum and filtration.
- **Biorelevant Media:** Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid) according to established literature methods. These media contain bile salts and phospholipids that more accurately simulate intestinal conditions.

Sample Analysis:

- Use UV-Vis spectrophotometry for routine analysis, with wavelength determination based on **dezapelisib**'s maximum absorbance (λ -max ~260-280 nm).
- For formulation development, employ HPLC-UV with a C18 column (150 × 4.6 mm, 3.5 μ m) and mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate.

Acceptance Criteria: For quality control purposes, adapted from similar compounds:

- Q = 80% dissolved in 30-45 minutes
- Stage 1 (S1): 6 units, all \geq Q + 5%
- Stage 2 (S2): 6 additional units (total 12), average \geq Q, none $<$ Q - 15%
- Stage 3 (S3): 12 additional units (total 24), average \geq Q, not more than 2 units $<$ Q - 15%, no unit $<$ Q - 25%

Bioequivalence Assessment Framework

For formulation screening, adapt the principles demonstrated in alpelisib bioequivalence studies [3]:

Study Design: Randomized, single-dose, crossover study comparing test vs. reference formulations under fasting and fed conditions.

Statistical Analysis for Bioequivalence: The 90% confidence intervals for the geometric mean ratios (test/reference) of C_{max}, AUC_{0-t}, and AUC_{0-∞} must fall within 80.00-125.00%.

Food Effect Assessment: Compare pharmacokinetic parameters of the same formulation administered under fasting versus fed conditions to evaluate clinical relevance of food effects.

Troubleshooting and Method Validation

Common Issues and Solutions:

- **Coning Effect (Paddle Apparatus):** Reduce rotation speed to 50 rpm or use basket apparatus
- **Poor Sink Conditions:** Increase surfactant concentration or use larger volume vessels
- **Analytical Interference:** Implement HPLC with selective detection instead of UV-Vis

Method Validation Parameters:

- Specificity (no interference)
- Linearity ($R^2 > 0.995$ over 50-150% of expected concentration range)
- Accuracy (98.0-102.0% recovery)
- Precision (RSD < 2.0%)
- Robustness (deliberate variations in rotation speed, temperature, pH)

Conclusion

While **dezapelisib**-specific dissolution data remains limited due to its investigational status, this protocol provides a scientifically rigorous framework based on its physicochemical properties and established practices for similar PI3K inhibitors. As **dezapelisib** progresses through clinical development, formulation-specific dissolution methods should be developed and validated to ensure product quality, batch-to-batch consistency, and predictable in vivo performance.

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